molecular formula C11H16N2O B12098214 2-amino-N-[(1S)-1-phenylethyl]propanamide

2-amino-N-[(1S)-1-phenylethyl]propanamide

Cat. No.: B12098214
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-GKAPJAKFSA-N
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Description

2-amino-N-[(1S)-1-phenylethyl]propanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, featuring an amino group and a phenylethyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-phenylethyl]propanamide typically involves the reaction of (S)-1-phenylethylamine with a suitable propanamide derivative. One common method is the condensation of (S)-1-phenylethylamine with 2-bromo-N-propanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

2-amino-N-[(1S)-1-phenylethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler analog without the phenylethyl group.

    2-amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a phenylethyl group.

    N-phenylethylpropanamide: Lacks the amino group.

Uniqueness

2-amino-N-[(1S)-1-phenylethyl]propanamide is unique due to the presence of both the amino and phenylethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m0/s1

InChI Key

UJLHTMLCGCJXRX-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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